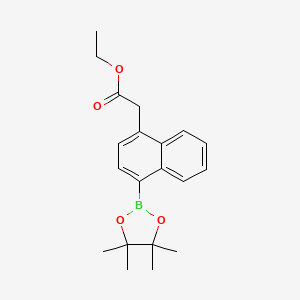
Panaxydiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panaxydiol is a natural compound derived from the Panax genus, particularly from ginseng. It is known for its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . The compound has a molecular formula of C17H24O2 and a molecular weight of 260.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Panaxydiol can be synthesized through microbial transformation technology, which involves the structural modification of ginsenosides . Another method involves using a Panax plant or its stem leaf’s total saponin extract product, performing acidic hydrolysis in a solvent, and carrying out separation and purification by column chromatography to obtain high-purity this compound . This method is suitable for industrial production due to its mild reaction conditions, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions
Panaxydiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper catalysts are used in CuAAc reactions.
Major Products
Scientific Research Applications
Panaxydiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Exhibits histamine-release inhibition activity, making it useful in studying allergic reactions.
Medicine: Shows potential in treating obesity, type 1 diabetes, and neurodegenerative diseases .
Industry: Used in the development of anti-inflammatory and anti-tumor drugs.
Mechanism of Action
Panaxydiol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits histamine release and modulates the gut microbiota
Anti-tumor: Induces apoptosis in tumor cells through the RORγ/IL-17A axis.
Neuroprotective: Protects against glutamate-induced neurotoxicity by modulating specific pathways.
Comparison with Similar Compounds
Panaxydiol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Ginsenosides: Other saponins derived from ginseng with varying biological activities.
Protopanaxadiol: A related compound with similar anti-tumor and anti-inflammatory properties.
Neopanaxadiol: A novel neuroprotective agent derived from ginseng.
This compound stands out due to its potent inhibitory activity against inflammatory diseases and its significant cytotoxicity against tumor cell lines .
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
InChI Key |
DSVMWGREWREVQQ-ODQHEUEKSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


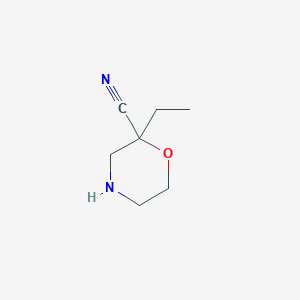
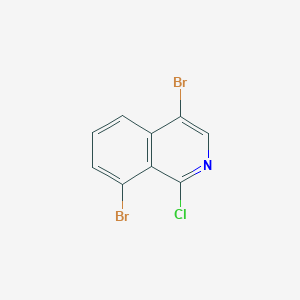
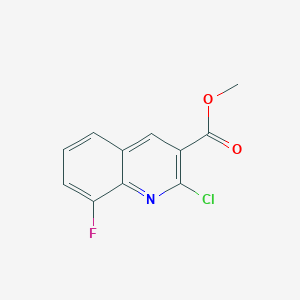
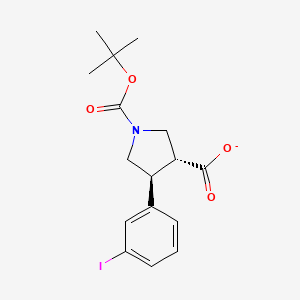
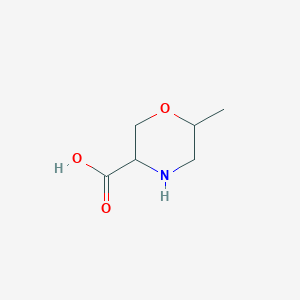
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
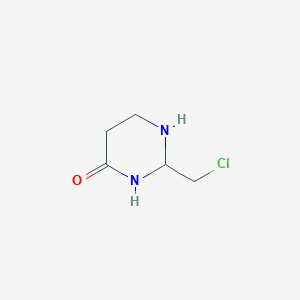
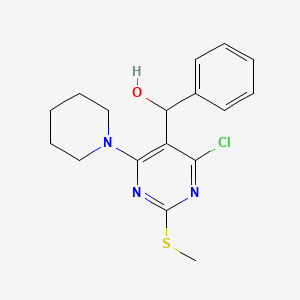
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

